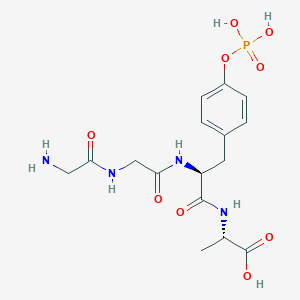![molecular formula C18H17FO B12557352 1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene CAS No. 148004-80-2](/img/structure/B12557352.png)
1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene is an organic compound with the molecular formula C18H17FO It is a derivative of benzene, characterized by the presence of a tert-butoxy group and a fluorophenyl ethynyl group
Métodos De Preparación
The synthesis of 1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenylacetylene and 1-tert-butoxy-4-iodobenzene.
Reaction Conditions: The key reaction is a palladium-catalyzed cross-coupling reaction, known as the Sonogashira coupling. This reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, typically CuI, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: The 4-fluorophenylacetylene is reacted with 1-tert-butoxy-4-iodobenzene under the aforementioned conditions, leading to the formation of this compound.
Análisis De Reacciones Químicas
1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced benzene derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butoxy and fluorophenyl ethynyl groups direct the incoming electrophile to specific positions on the benzene ring.
Coupling Reactions: It can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4.
Aplicaciones Científicas De Investigación
1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene is primarily related to its ability to participate in various chemical reactions. The tert-butoxy group and the fluorophenyl ethynyl group influence the compound’s reactivity and interaction with other molecules. These groups can affect the electron density on the benzene ring, making it more or less reactive towards electrophiles or nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene can be compared with similar compounds such as:
1-tert-Butoxy-4-iodobenzene: A precursor in the synthesis of the target compound, differing by the presence of an iodine atom instead of the fluorophenyl ethynyl group.
4-Fluorophenylacetylene: Another precursor, differing by the absence of the tert-butoxy group.
1-tert-Butoxy-4-[(4-chlorophenyl)ethynyl]benzene: A similar compound where the fluorine atom is replaced by chlorine, affecting its reactivity and applications.
Propiedades
Número CAS |
148004-80-2 |
|---|---|
Fórmula molecular |
C18H17FO |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
1-fluoro-4-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C18H17FO/c1-18(2,3)20-17-12-8-15(9-13-17)5-4-14-6-10-16(19)11-7-14/h6-13H,1-3H3 |
Clave InChI |
ZCKPIHUCRSXARO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)


![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)



![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)

![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)

![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)
